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Compound of Interest
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Compound Name: _ ) )
(trifluoromethoxy)benzoic acid

cat. No.: B1273186

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-
(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethoxy)benzoic acid, with the CAS Number 453565-90-7, is a
halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and a
trifluoromethoxy group on the benzoic acid core, makes it a valuable building block in medicinal
chemistry and material science. The trifluoromethoxy group (-OCF3) is of particular interest in
drug design as it can significantly enhance metabolic stability, lipophilicity, and binding affinity
of molecules. This guide provides a comprehensive overview of the known chemical properties,
synthesis, and analytical methodologies for this compound, tailored for professionals in
research and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Bromo-5-(trifluoromethoxy)benzoic
acid is presented below. It is important to distinguish this compound from its close structural
analog, 3-Bromo-5-(trifluoromethyl)benzoic acid, as data for the two are often conflated in
commercial and sometimes academic literature.
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Table 1: Physicochemical Properties of 3-Bromo-5-(trifluoromethoxy)benzoic acid

Property Value Source(s)
CAS Number 453565-90-7 [11[2]
Molecular Formula CsH4BrFsOs [1][2]
Molecular Weight 285.01 g/mol [1112]
Appearance Solid (form not specified) [3]

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Solubility Data not available

Synthesis and Reactivity
Synthetic Protocols

A documented method for the synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid

involves the diazo-deamination of its amino-substituted precursor.

Experimental Protocol: Synthesis from 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic

acid[4]

» Starting Material: 4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (1.5 g, 5 mmol) is

mixed with ethanol (15 mL) and cooled to O °C.

 Acidification: Concentrated sulfuric acid (2.26 g, 10.2 mmol) is added slowly to the mixture.

» Diazotization: An aqueous solution (1.2 mL) of sodium nitrite (0.38 g, 5.5 mmol) is added

dropwise over 1 hour at 0 °C.

o Reaction Progression: The reaction mixture is allowed to gradually warm to room

temperature.
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o Work-up and Purification: (Detailed work-up and purification steps are not provided in the
cited source).

This synthetic route provides a targeted method for obtaining the desired compound. The
reactivity of the final product is characteristic of substituted benzoic acids and aryl bromides,
making it amenable to a variety of organic transformations.

Logical Workflow for the Synthesis of 3-Bromo-5-(trifluoromethoxy)benzoic acid

Starting Material

4-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid

1.

Reaction Steps

y

Diazotization with NaNO2 and H2SO4 in Ethanol at 0°C

Warming to Room Temperature (Diazo-deamination)

Final Broduct

3-Bromo-5-(trifluoromethoxy)benzoic acid

Click to download full resolution via product page
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Caption: Synthesis workflow from the amino precursor.

Analytical Characterization

Detailed experimental spectroscopic data for 3-Bromo-5-(trifluoromethoxy)benzoic acid is
not readily available in the public domain. However, based on the known spectra of similar
compounds, the expected characteristics are outlined below.

Table 2: Expected Spectroscopic Data

Technique Expected Characteristics

Aromatic protons would appear as multiplets or

singlets in the aromatic region (o 7.0-8.5 ppm).
'H NMR g > aro) gion ( ppm)

The carboxylic acid proton would be a broad

singlet at a downfield shift (& > 10 ppm).

Aromatic carbons would resonate in the range

of 3 110-150 ppm. The carbonyl carbon of the

carboxylic acid would be significantly downfield
(d > 165 ppm). The carbon of the

13C NMR

trifluoromethoxy group would appear as a

quartet due to coupling with fluorine.

Broad O-H stretch from the carboxylic acid
(~2500-3300), a strong C=0 stretch (~1700), C-
O stretch (~1300), and C-Br stretch in the
fingerprint region.

FT-IR (cm™1)

The mass spectrum would show a molecular ion

peak and a characteristic isotopic pattern for the
Mass Spec. ]

bromine atom (M and M+2 peaks of nearly

equal intensity).

Applications in Drug Development and Medicinal
Chemistry

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1273186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Bromo-5-(trifluoromethoxy)benzoic acid serves as a key intermediate in the synthesis of
more complex molecules for pharmaceutical applications.[5][6] The trifluoromethoxy group is
known to enhance drug-like properties.

This compound and its derivatives have been investigated as inhibitors of monoacylglycerol
lipase (MAGL), an enzyme implicated in neurological and inflammatory disorders.[7] MAGL is a
key enzyme in the endocannabinoid signaling pathway, and its inhibition can lead to anti-
inflammatory and neuroprotective effects.

Signaling Pathway Context: MAGL Inhibition

2-Arachidonoylglycerol (2-AG)

Y

3-Bromo-5-(trifluoromethoxy)benzoic
acid derivatives

Monoacylglycerol Lipase (MAGL) | Arachidonic Acid | Pro-inflammatory Prostaglandins

Click to download full resolution via product page
Caption: Inhibition of the MAGL pathway.

Safety and Handling

Based on available safety data sheets, 3-Bromo-5-(trifluoromethoxy)benzoic acid is
classified with the following hazard statements:

e H315: Causes skin irritation.
o H319: Causes serious eye irritation.
» H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound,
including the use of personal protective equipment such as gloves, safety glasses, and a lab
coat. Work should be conducted in a well-ventilated area or a fume hood.
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Conclusion

3-Bromo-5-(trifluoromethoxy)benzoic acid is a valuable synthetic intermediate with potential
applications in drug discovery, particularly in the development of MAGL inhibitors. While a
synthetic route has been identified, a comprehensive public dataset of its physicochemical and
spectroscopic properties is still lacking. Further research to fully characterize this compound
would be beneficial for its broader application in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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